molecular formula C11H14F3O3P B8367237 Diethyl 3,4,5-trifluorobenzylphosphonate

Diethyl 3,4,5-trifluorobenzylphosphonate

Cat. No. B8367237
M. Wt: 282.20 g/mol
InChI Key: TYAKHOMEIWVLEC-UHFFFAOYSA-N
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Patent
US08846978B2

Procedure details

3,4,5-trifluorobenzyl iodide (5.075 g, 22.55 mmol) was combined with triethylphosphite (11.6 mL, 67.7 mmol) and the mixture heated and stirred at 135° C. overnight. The mixture was put under hi-vacuum and heated to 70° C. for 12 hours. The final product was a clear oil (6.10 g, 96% yield). 1H NMR (400.14 MHz, CDCl3) δ 6.93 (m, 2H), 4.07 (quint, J=7.10 Hz, 4H), 3.06 (d, J=21.7 Hz, 2H), 1.28 (t, J=7.05 Hz, 6H). 13C{1H} NMR (100.62 MHz, CDCl3) δ 150.8 (dddd, J=249.7, 9.8, 3.8, 3.8 Hz, 2C), 138.74 (dtd, J=250.6, 15.2, 3.9 Hz), 128.2-127.9 (m), 113.9-113.6 (m, 2C), 62.30 (d, J=6.74 Hz, 2C), 32.93 (d, J=139.8 Hz), 16.20 (d, J=6.01 Hz, 2C). 31P{1H} NMR (202.45 MHz, CDCl3): δ 24.96. Analysis calculated (found) %: C 46.82 (46.72), H 5.00 (4.96). MS (FAB, m/z): 269 (M+, 100%). Exact mass calculated (found) for [M+H]+, m/z): 269.05544 (269.05616).
Name
3,4,5-trifluorobenzyl iodide
Quantity
5.075 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH2:5]I.[CH2:12]([O:14][P:15]([O:19]CC)[O:16][CH2:17][CH3:18])[CH3:13]>>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH2:5][P:15](=[O:19])([O:16][CH2:17][CH3:18])[O:14][CH2:12][CH3:13]

Inputs

Step One
Name
3,4,5-trifluorobenzyl iodide
Quantity
5.075 g
Type
reactant
Smiles
FC=1C=C(CI)C=C(C1F)F
Step Two
Name
Quantity
11.6 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
stirred at 135° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(CP(OCC)(OCC)=O)C=C(C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.